3-(4-chlorophenyl)-5-({[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-chlorophenyl)-5-({[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an ethylphenyl group, a triazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-({[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the attachment of the chlorophenyl and ethylphenyl groups under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-({[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or triazole rings .
Scientific Research Applications
3-(4-chlorophenyl)-5-({[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-({[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl 4-ethoxyphenyl sulfone
- 4-chlorophenyl 4-ethylphenyl sulfone
- 4-chlorophenyl 4-isopropylphenyl sulfone
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-5-({[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups and its potential for diverse applications. The presence of both the triazole and oxadiazole rings, along with the chlorophenyl and ethylphenyl groups, provides a versatile scaffold for further chemical modifications and enhances its bioactivity .
Properties
Molecular Formula |
C20H18ClN5OS |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[[4-(4-ethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18ClN5OS/c1-3-14-4-10-17(11-5-14)26-13(2)23-24-20(26)28-12-18-22-19(25-27-18)15-6-8-16(21)9-7-15/h4-11H,3,12H2,1-2H3 |
InChI Key |
QDPLGJUQKSFLRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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